molecular formula C10H9ClN2 B14434479 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile CAS No. 75985-44-3

1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile

Cat. No.: B14434479
CAS No.: 75985-44-3
M. Wt: 192.64 g/mol
InChI Key: OHFJFMFONWLZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the strain in their three-membered ring structure

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 2-chlorobenzylamine with a suitable nitrile source under conditions that promote cyclization to form the aziridine ring. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of a nitrile source like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for aziridines often involve the use of more scalable and cost-effective processes. For example, the reaction of 2-chlorobenzylamine with acrylonitrile in the presence of a phase-transfer catalyst can be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile undergoes a variety of chemical reactions, primarily due to the strained aziridine ring. Some of the common reactions include:

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., primary amines) . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as:

Properties

CAS No.

75985-44-3

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]aziridine-2-carbonitrile

InChI

InChI=1S/C10H9ClN2/c11-10-4-2-1-3-8(10)6-13-7-9(13)5-12/h1-4,9H,6-7H2

InChI Key

OHFJFMFONWLZIX-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.